

# Purification of 3-(4-Nitrophenyl)propanoic Acid by Recrystallization: Application Notes and Protocols

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## Compound of Interest

Compound Name: 3-(4-Nitrophenyl)propanoic acid

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This document provides detailed application notes and protocols for the purification of **3-(4-Nitrophenyl)propanoic acid** via recrystallization. The focus is on providing a robust methodology to achieve high purity of the target compound, suitable for research, and as a precursor in drug development.

## Introduction

**3-(4-Nitrophenyl)propanoic acid** is a crystalline solid that serves as a valuable intermediate in the synthesis of various organic molecules.<sup>[1][2]</sup> Its purification is critical to ensure the quality and reactivity in subsequent synthetic steps. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility of the compound and its impurities in a given solvent at different temperatures.<sup>[3][4][5][6]</sup> This document outlines a detailed protocol for the recrystallization of **3-(4-Nitrophenyl)propanoic acid**, including solvent selection, typical impurity profile, and methods for purity assessment.

## Compound and Impurity Profile

Compound Properties:

Property	Value
Chemical Name	3-(4-Nitrophenyl)propanoic acid
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>4</sub>
Molecular Weight	195.17 g/mol
Appearance	White to off-white crystalline solid
Melting Point	167-170 °C
Solubility	Slightly soluble in water; soluble in polar organic solvents like ethanol and acetone.

#### Typical Impurities:

The primary synthesis route for **3-(4-Nitrophenyl)propanoic acid** often involves the Friedel-Crafts acylation of nitrobenzene with succinic anhydride.<sup>[7][8][9][10]</sup> Potential impurities arising from this synthesis may include:

- Unreacted Starting Materials: Nitrobenzene and succinic anhydride.
- Isomeric Byproducts: Small amounts of 3-(2-nitrophenyl)propanoic acid or 3-(3-nitrophenyl)propanoic acid may be formed depending on the reaction conditions.
- Polysubstituted Products: Di-acylated nitrobenzene derivatives.
- Side-Reaction Products: Products from self-condensation of succinic anhydride or other side reactions.

## Recrystallization Protocol

A mixed-solvent system of ethanol and water is recommended for the recrystallization of **3-(4-Nitrophenyl)propanoic acid**. This system provides good solubility at elevated temperatures and poor solubility at lower temperatures, which is ideal for achieving high recovery of the purified product.

## Materials and Equipment

- Crude **3-(4-Nitrophenyl)propanoic acid**
- Ethanol (95% or absolute)
- Deionized water
- Erlenmeyer flasks
- Hot plate with magnetic stirring capability
- Magnetic stir bar
- Buchner funnel and flask
- Filter paper
- Glass stirring rod
- Ice bath
- Spatula
- Drying oven or desiccator

## Experimental Procedure

### Step 1: Dissolution

- Place the crude **3-(4-Nitrophenyl)propanoic acid** (e.g., 5.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
- Add a minimal amount of ethanol (e.g., 50 mL) to the flask.
- Gently heat the mixture on a hot plate with continuous stirring.
- Continue to add ethanol in small portions until the solid completely dissolves at a near-boiling temperature. Avoid adding an excessive amount of solvent to ensure a good yield.

### Step 2: Hot Filtration (Optional)

If insoluble impurities are observed in the hot solution, perform a hot gravity filtration:

- Preheat a second Erlenmeyer flask and a glass funnel containing fluted filter paper on the hot plate.
- Quickly pour the hot solution through the fluted filter paper into the preheated flask to remove insoluble impurities.

### Step 3: Crystallization

- Remove the flask containing the clear solution from the hot plate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
- Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystallization of the product.

### Step 4: Isolation and Washing

- Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
- Wash the crystals on the filter paper with a small amount of ice-cold ethanol-water mixture (e.g., 1:1 v/v) to remove any adhering soluble impurities.
- Continue to apply vacuum for several minutes to pull air through the crystals and aid in initial drying.

### Step 5: Drying

- Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
- Dry the crystals in a drying oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved, or in a desiccator under vacuum.

## Data Presentation

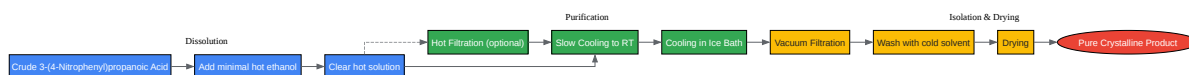
Table 1: Expected Outcome of Recrystallization

Parameter	Before Recrystallization (Crude)	After Recrystallization (Purified)
Appearance	Off-white to yellowish powder	White crystalline solid
Purity (by HPLC)	~90-95%	>98% <sup>[11]</sup>
Melting Point	Broad range, lower than 167°C	Sharp range, 167-170 °C
Expected Yield	-	80-90%

## Experimental Workflow and Diagrams

### Recrystallization Workflow

The overall workflow for the purification of **3-(4-Nitrophenyl)propanoic acid** by recrystallization is depicted in the following diagram.



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